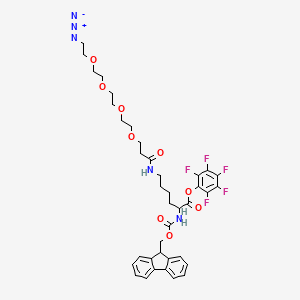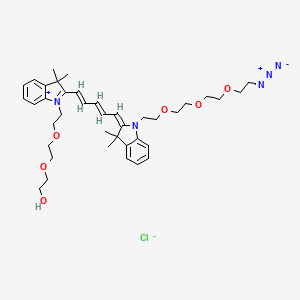
Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester is a crosslinker containing an Fmoc protected amine and PFP protected amine, an azide group and a lysine. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Fluorescent Peptides and PNA Oligomers Synthesis
Fluorescein-conjugated lysine monomers have been synthesized using Fmoc-protected monomers, a method that could incorporate fluorescein into peptides and PNA oligomers during solid phase synthesis. This approach allows for the production of fluorescent products, useful in a variety of biochemical applications (Lohse, Nielsen, Harrit, & Dahl, 1997).
Synthesis of Inhibitors for Proteolytic Enzymes
Fmoc-Lys(Boc)-OH, similar to Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, has been used in synthesizing libraries of peptides to identify inhibitors of enzymes like cruzipain. This technique has potential applications in developing therapeutic agents for diseases involving proteolytic enzymes (Meldal et al., 1998).
Solid-Phase Synthesis of Glycopeptides
Fmoc-protected amino acids, including lysine derivatives, have been utilized in the solid-phase synthesis of glycopeptides. This approach is significant for creating specific peptide sequences with potential therapeutic applications (Jansson, Meldal, & Back, 1990).
Synthesis of Polypeptides
Research indicates the use of Fmoc-L-Lys(Boc)-OH for improving the synthesis of polypeptides, which are crucial in studying physiological processes and developing treatments for various diseases (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Amino Acid Analogs
Studies have focused on synthesizing amino acid analogs using Fmoc-protected lysine, facilitating the incorporation of metal binding sites into peptides, which is important in the field of biochemistry (Shah & Rana, 1996).
Synthesis of Fluorescently Labelled Glycopeptides
The stability of Fmoc-protected amino acids under microwave-assisted synthesis conditions has been demonstrated, enabling the efficient automated synthesis of fluorescently labelled glycopeptides, a crucial development in biochemical research (Kowalczyk, Harris, Dunbar, & Brimble, 2009).
Eigenschaften
Molekularformel |
C38H42F5N5O9 |
|---|---|
Molekulargewicht |
807.77 |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |
InChI-Schlüssel |
NOHZZMMQTNBKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)
